(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 894680-58-1
VCID: VC7552605
InChI: InChI=1S/C21H17FN2O3S2/c1-14-4-2-3-5-17(14)23-12-19-20(25)21-18(10-11-28-21)24(29(19,26)27)13-15-6-8-16(22)9-7-15/h2-12,23H,13H2,1H3/b19-12-
SMILES: CC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Molecular Formula: C21H17FN2O3S2
Molecular Weight: 428.5

(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

CAS No.: 894680-58-1

Cat. No.: VC7552605

Molecular Formula: C21H17FN2O3S2

Molecular Weight: 428.5

* For research use only. Not for human or veterinary use.

(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide - 894680-58-1

Specification

CAS No. 894680-58-1
Molecular Formula C21H17FN2O3S2
Molecular Weight 428.5
IUPAC Name (3Z)-1-[(4-fluorophenyl)methyl]-3-[(2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Standard InChI InChI=1S/C21H17FN2O3S2/c1-14-4-2-3-5-17(14)23-12-19-20(25)21-18(10-11-28-21)24(29(19,26)27)13-15-6-8-16(22)9-7-15/h2-12,23H,13H2,1H3/b19-12-
Standard InChI Key YLITYTRUHYSRDV-UNOMPAQXSA-N
SMILES CC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F

Introduction

(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide is a complex organic molecule belonging to the class of thiazine derivatives. It features a thieno-thiazine core, which is known for its potential biological activities and therapeutic applications. The compound's structure includes a fluorobenzyl group and a methylphenyl moiety, suggesting interactions with various biological targets and influencing its pharmacokinetic properties.

Synthesis and Chemical Reactions

The synthesis of (3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. These reactions may include condensation reactions, nucleophilic substitutions, and other standard organic synthesis techniques. The specific conditions for these reactions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.

Biological Activity and Potential Applications

Thiazine derivatives, including this compound, are known for their diverse pharmacological properties. They often exhibit antimicrobial, anticancer, and anti-inflammatory activities due to their structural characteristics. The presence of fluorobenzyl and methylphenyl groups in this compound suggests potential interactions with biological targets, which could influence its therapeutic applications.

Potential ApplicationDescription
Antimicrobial ActivityInhibition of microbial growth
Anticancer ActivityInhibition of cancer cell proliferation
Anti-inflammatory ActivityReduction of inflammatory responses

Mechanism of Action and Research Findings

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